Estrogen Receptor Binding Affinity: Estradiol Mustard vs. Estradiol
In rat uterine cytosol, estradiol mustard (EM) exhibits an extremely weak direct binding affinity for the estrogen receptor, requiring a 100,000-fold molar excess to achieve inhibition comparable to estradiol [1]. This contrasts sharply with the high-affinity binding of its intended targeting ligand, free estradiol (E2). The difference is approximately 100,000-fold (5 orders of magnitude) in favor of E2 [1]. This finding has been reproduced in human breast cancer cytosols, confirming that EM is not significantly concentrated by ER-positive tissues via direct receptor binding [2].
| Evidence Dimension | Relative estrogen receptor binding affinity (inhibition of ³H-E2 binding) |
|---|---|
| Target Compound Data | Weak binding; competitive inhibition observed only with large excess |
| Comparator Or Baseline | Estradiol (E2) - high affinity binding |
| Quantified Difference | EM binding affinity is approximately 100,000-fold lower than E2 |
| Conditions | Rat uterine cytosol at 18°C and 30°C; ³H-estradiol as radioligand |
Why This Matters
This quantitative difference explains why estradiol mustard is not effectively concentrated by ER-positive tumors via direct receptor binding, a critical distinction for researchers evaluating ER-targeted cytotoxic conjugates.
- [1] Leclercq G, Deboel MC, Heuson JC. Affinity of estradiol mustard for estrogen receptors and its enzymatic degradation in uterine and breast cancer cytosols. Int J Cancer. 1976;18(6):850-855. View Source
- [2] Nactem FACTA. CAS:22966-79-6 (Estradiol mustard) - Receptor Binding Summary. View Source
